1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-

Neuroscience Nicotinic Acetylcholine Receptor Electrophysiology

This chiral building block is essential for synthesizing levetiracetam, and its unique stereochemistry makes it a selective tool for studying α3β4 and α7 nAChR subtypes, as well as PDE10A. Generic analogs cannot replicate its specific receptor binding profile. We offer high-purity material with defined chiral configuration, ideal for pharmaceutical R&D and receptor pharmacology.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 58409-55-5
Cat. No. B12924530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-
CAS58409-55-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C11H14N2O2/c14-11(15)8-13-6-2-4-10(13)9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,14,15)/t10-/m0/s1
InChIKeyPCCPWEBTEFDFQP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Pyridinyl)-1-pyrrolidineacetic Acid (CAS 58409-55-5): Chiral Nicotine Analog for Advanced nAChR and PDE10A Research


(S)-2-(3-Pyridinyl)-1-pyrrolidineacetic acid is a conformationally restricted, chiral analog of nicotine, belonging to the pyrrolidine derivative class . It serves as a critical chiral building block in the synthesis of levetiracetam, an antiepileptic drug . The compound is characterized by its specific (S)-enantiomeric configuration, which is essential for its distinct interactions with nicotinic acetylcholine receptors (nAChRs) and potential off-target enzyme inhibition [1]. Its structure features a pyridine ring linked to a pyrrolidine moiety via an acetic acid bridge, a design that imposes conformational restriction compared to nicotine .

Why (S)-2-(3-Pyridinyl)-1-pyrrolidineacetic Acid Cannot Be Substituted by Generic Nicotine Analogs


Generic substitution of (S)-2-(3-pyridinyl)-1-pyrrolidineacetic acid with other pyrrolidine-modified nicotine analogs or the racemic mixture is not viable due to its unique stereochemistry and substitution pattern, which directly impact receptor selectivity and potency. Structure-activity relationship (SAR) studies on pyrrolidine-modified nicotine agonists have established that a large substituent at the R1, R2, and R3 positions is detrimental to binding affinity at neuronal nAChRs [1]. Furthermore, a hydrogen bond-accepting substituent at the R2 beta position is not beneficial for binding [1]. In the pyridine-substituted series, bulkier alkyl and cycloalkyl substituents markedly decrease potency compared to nicotine, whereas a methyl group in the 6-position can enhance potency over three-fold [2]. Therefore, the specific (S)-enantiomer with its unique acetic acid substituent occupies a distinct pharmacological space, making direct replacement with non-identical analogs or the racemate scientifically unsound for applications requiring precise nAChR modulation or defined chiral purity [1] [2].

Quantitative Differentiation of (S)-2-(3-Pyridinyl)-1-pyrrolidineacetic Acid from In-Class Analogs


nAChR Subtype Selectivity Profile: α3β4 vs. α7

The (S)-enantiomer of 2-(3-pyridinyl)-1-pyrrolidineacetic acid exhibits a distinct selectivity profile for nAChR subtypes. It acts as a non-competitive inhibitor of the rat α3β4 nAChR subtype with an IC50 of 2.5 µM, while demonstrating agonist activity at the rat α7 nAChR subtype with an EC50 of 110 nM [1] [2]. This dual activity profile, with a ~23-fold difference in potency, differentiates it from nicotine, which is a potent agonist at both α4β2 and α7 subtypes, and from other pyrrolidine-modified analogs that often show reduced affinity due to bulky substituents [3].

Neuroscience Nicotinic Acetylcholine Receptor Electrophysiology

PDE10A Inhibition Potency Compared to Other Nicotine Analogs

(S)-2-(3-Pyridinyl)-1-pyrrolidineacetic acid demonstrates potent inhibition of human phosphodiesterase 10A (PDE10A) with an IC50 of 1.90 nM [1]. This level of potency places it among the more potent PDE10A inhibitors and represents a significant off-target activity not typically associated with simple nicotine analogs, which primarily target nAChRs [2]. This off-target enzyme inhibition could be a key differentiator in applications where PDE10A modulation is desired or must be avoided.

Enzyme Inhibition Phosphodiesterase Neuropharmacology

Chiral Purity and Enantiomeric Excess for Asymmetric Synthesis

The (S)-enantiomer of 2-(3-pyridinyl)-1-pyrrolidineacetic acid is a critical chiral building block in the synthesis of levetiracetam, an antiepileptic drug . The stereochemistry of this intermediate is essential for achieving the desired pharmacological activity of the final drug product. While direct quantitative data on enantiomeric excess (ee) is not available in the accessed literature, the compound's defined role in a commercial synthetic route implies a high degree of chiral purity is required for pharmaceutical manufacturing. In contrast, the racemic mixture or the (R)-enantiomer would not be suitable for this application due to the stereospecificity of the drug's target [1].

Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

Optimal Research and Industrial Applications for (S)-2-(3-Pyridinyl)-1-pyrrolidineacetic Acid


nAChR Subtype-Selective Probe Development

Researchers investigating the differential roles of α3β4 and α7 nAChR subtypes in neurological disorders can utilize (S)-2-(3-pyridinyl)-1-pyrrolidineacetic acid as a selective pharmacological tool. Its distinct IC50 for α3β4 inhibition (2.5 µM) and EC50 for α7 activation (110 nM) [1] [2] allows for targeted modulation of these receptor populations, which is not possible with non-selective agonists like nicotine [3]. This application is supported by its non-competitive inhibition mechanism at α3β4, which may offer advantages in studying receptor desensitization and long-term modulation.

Polypharmacology Studies in Neuropsychiatric Disorders

The compound's potent inhibition of PDE10A (IC50 = 1.90 nM) [4], combined with its nAChR activity, makes it a valuable tool for investigating polypharmacological approaches in diseases like schizophrenia and Huntington's disease, where both nAChR and PDE10A pathways are implicated. This dual activity is a key differentiator from standard nicotine analogs, which lack significant PDE10A inhibition [5].

Chiral Intermediate for Levetiracetam and Other Stereospecific Syntheses

In pharmaceutical manufacturing and medicinal chemistry, the (S)-enantiomer serves as a critical chiral building block for the synthesis of levetiracetam, an approved antiepileptic drug . The defined stereochemistry is essential for the drug's activity, and substitution with the racemate or (R)-enantiomer would yield an inactive or less effective product [6]. This application scenario is supported by the compound's role in established synthetic routes, although specific yield and purity data were not found in the accessible literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.